Dthib -

Dthib

Catalog Number: EVT-8143217
CAS Number:
Molecular Formula: C13H9ClFN3O3
Molecular Weight: 309.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dthib is a novel compound identified as a direct inhibitor of the human heat shock factor 1 (HSF1), a transcription factor implicated in various cancers. HSF1 plays a crucial role in cellular stress responses and tumorigenesis, making it a significant target for cancer therapy. Dthib has shown promising results in inhibiting HSF1 activity, which may lead to reduced cancer cell proliferation and enhanced apoptosis in tumor cells.

Source

Dthib was synthesized in-house following the identification of structurally similar compounds that interact with HSF1. The synthesis was motivated by the need for high-purity compounds that could be used for further biological characterization and therapeutic development .

Classification

Dthib is classified as a small molecule inhibitor, specifically targeting the DNA-binding domain of HSF1. Its mechanism of action involves direct interaction with HSF1, which is essential for its role in cancer cell survival and proliferation .

Synthesis Analysis

Methods

The synthesis of Dthib involved several steps, utilizing techniques such as differential scanning fluorimetry (DSF) to confirm its binding affinity to HSF1. The compound was derived from structurally related molecules identified during an initial screening process aimed at discovering effective HSF1 inhibitors .

Technical Details

The synthesis process included:

  • Initial Screening: Identification of compounds that showed potential interaction with HSF1 using DSF.
  • Purification: Dthib was purified in-house to ensure high purity necessary for biological assays.
  • Binding Assessment: Surface plasmon resonance (SPR) was employed to quantitatively assess the binding affinity of Dthib to HSF1, yielding a dissociation constant (Kd) of approximately 160 nM, indicating strong interaction .
Molecular Structure Analysis

Structure

Dthib possesses a unique molecular structure characterized by a 1,3-diphenylurea scaffold. This structure is pivotal for its interaction with the HSF1 DNA-binding domain. The specific arrangement of functional groups within Dthib contributes to its binding affinity and specificity towards HSF1 .

Data

  • Molecular Formula: C16H16N2O
  • Molecular Weight: 268.31 g/mol
  • Binding Affinity: Kd = 160 nM .
Chemical Reactions Analysis

Reactions

Dthib primarily functions through its interaction with HSF1, leading to alterations in downstream signaling pathways associated with cancer cell survival. The compound's ability to inhibit HSF1 results in reduced expression of heat shock proteins, which are crucial for tumor growth and resistance to therapy.

Technical Details

The inhibition of HSF1 by Dthib has been shown to decrease tumor growth by promoting apoptosis in cancer cells. This effect is particularly significant in models of therapy-resistant cancers, where traditional treatments often fail .

Mechanism of Action

Process

Dthib exerts its effects by directly binding to the DNA-binding domain of HSF1, inhibiting its transcriptional activity. This interaction disrupts the normal function of HSF1, leading to decreased expression of genes involved in cell survival and proliferation.

Data

  • Inhibition Effects: Inhibition of HSF1 leads to decreased protein synthesis and increased apoptosis in cancer cells.
  • Specificity: Dthib has demonstrated selectivity for HSF1 over other proteins, minimizing off-target effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dthib is typically presented as a white solid or powder.
  • Solubility: It exhibits solubility in organic solvents commonly used in biochemical assays.

Chemical Properties

  • Stability: Dthib is stable under standard laboratory conditions but should be stored away from light and moisture.
  • Reactivity: The compound is reactive towards proteins involved in stress responses due to its specific binding mechanism .
Applications

Dthib has significant potential applications in scientific research and therapeutic development:

  • Cancer Therapy: As an HSF1 inhibitor, Dthib can be used to explore new treatment strategies for various cancers, particularly those resistant to conventional therapies.
  • Research Tool: It serves as a valuable tool for studying the role of heat shock factor 1 in cellular processes and disease mechanisms.
Molecular Mechanisms of Heat Shock Factor 1 in Oncogenic Signaling and Therapy Resistance

Heat Shock Factor 1 as a Central Regulator of Proteotoxic Stress Adaptation in Malignancies

Heat Shock Factor 1 serves as the master transcriptional regulator of the heat shock response, a conserved survival mechanism enabling cancer cells to manage proteotoxic stress caused by rapid proliferation, oncogenic mutations, and microenvironmental challenges such as hypoxia and nutrient deprivation. In malignancies, Heat Shock Factor 1 is constitutively activated, driving a broad oncogenic transcriptome beyond classical heat shock protein induction. This reprogramming supports malignant transformation, metastatic dissemination, and therapeutic resistance [1] [4] [5].

Heat Shock Factor 1-Driven Transcriptional Programs in Cancer Cell Survival and Proliferation

Heat Shock Factor 1 activation initiates a multifaceted transcriptional program critical for cancer cell viability. It directly upregulates molecular chaperones, including Heat Shock Protein 90 and Heat Shock Protein 70, which stabilize oncogenic clients like mutated kinases and transcription factors essential for signal transduction. Simultaneously, Heat Shock Factor 1 enhances DNA replication and repair machinery (e.g., DNA polymerase subunits, topoisomerases), promotes cell cycle progression via cyclins and cyclin-dependent kinases, and reprograms metabolism by increasing glycolytic enzymes and lactate dehydrogenase A [1] [4] [6]. This comprehensive program fosters an environment conducive to unchecked proliferation. Direct Targeted Heat Shock Factor 1 Inhibitor (DTHIB) disrupts this program by binding the Heat Shock Factor 1 DNA-binding domain with high affinity (Kd = 160 nM), selectively triggering nuclear degradation of Heat Shock Factor 1. Consequently, DTHIB suppresses the Heat Shock Factor 1 cancer gene signature, leading to the destabilization of oncoproteins, impaired DNA repair, cell cycle arrest, and ultimately, inhibition of cancer cell proliferation across diverse solid and hematological malignancies [1] [9]. Furthermore, DTHIB synergizes with Heat Shock Protein 70 inhibitors (e.g., VER-155008, YK-5) in colorectal cancer models, overcoming the compensatory Heat Shock Factor 1 activation typically induced by Heat Shock Protein 70 inhibition, thereby enhancing cancer cell death [3].

Table 1: Key Components of the Heat Shock Factor 1 Cancer Gene Signature and Functional Consequences

Transcriptional Target CategoryRepresentative GenesOncogenic FunctionImpact of DTHIB
Molecular ChaperonesHeat Shock Protein 90, Heat Shock Protein 70, Heat Shock Protein 40Stabilize oncoproteins (e.g., mutant kinases, transcription factors), support protein foldingDestabilization of oncoproteins, loss of proteostasis
DNA Replication & RepairDNA polymerase subunits, Topoisomerases, Replication factor CEnable rapid DNA synthesis, mitigate replication stress, repair DNA damageImpaired DNA repair, accumulation of DNA damage
Cell Cycle RegulatorsCyclins, Cyclin-dependent kinases, CDC25 phosphatasesDrive uncontrolled cell cycle progressionCell cycle arrest (G1/S, G2/M phases)
Metabolic EnzymesLactate dehydrogenase A, Glucose transporters, Hexokinase 2Enhance glycolysis, support anabolic growthReduced glycolytic flux, metabolic stress
Anti-apoptotic FactorsB-cell lymphoma 2, Survivin, X-linked inhibitor of apoptosis proteinBlock intrinsic apoptosisSensitization to apoptosis

Heat Shock Factor 1-Mediated Suppression of Immune Surveillance and Apoptotic Pathways

Beyond promoting survival, Heat Shock Factor 1 actively suppresses pathways that could eliminate cancer cells. It transcriptionally represses genes involved in antigen presentation (e.g., major histocompatibility complex class I and II components), dampening T-cell recognition and cytotoxicity [4] [5]. Heat Shock Factor 1 also downregulates pro-inflammatory cytokines and chemokines involved in immune cell recruitment (e.g., interleukins, interferons), fostering an immunologically "cold" tumor microenvironment permissive for growth [4]. Crucially, Heat Shock Factor 1 inhibits both intrinsic and extrinsic apoptotic pathways. It suppresses expression of pro-apoptotic Bcl-2 family members (e.g., Bcl-2-associated X protein, Bcl-2 homologous antagonist killer) and death receptors (e.g., Fas), while enhancing anti-apoptotic signals (e.g., B-cell lymphoma 2, B-cell lymphoma extra large) [5] [9]. DTHIB reverses this immune evasion and apoptotic blockade. By degrading nuclear Heat Shock Factor 1, DTHIB relieves the repression of immune-related genes and upregulates pro-apoptotic factors. This dual action sensitizes cancer cells to intrinsic apoptosis and potentially enhances susceptibility to immune-mediated killing, as observed in leukemia stem cell models where Heat Shock Factor 1 inhibition impaired survival and self-renewal capacity [5] [9].

Constitutive Activation of Heat Shock Factor 1 in Therapy-Resistant Prostate Cancer Subtypes

Heat Shock Factor 1 activation is particularly pronounced and clinically relevant in advanced, therapy-resistant prostate cancer. Its activation correlates with disease progression, metastasis, and poor survival, becoming a critical dependency in tumors that have evaded standard androgen receptor-targeted therapies [1] [4] [10].

Heat Shock Factor 1 Amplification and Nuclear Localization in Neuroendocrine Prostate Cancer

Neuroendocrine prostate cancer represents an aggressive, lethal variant characterized by loss of androgen receptor signaling, resistance to hormonal therapies, and a distinct molecular pathology. Genomic analyses reveal frequent amplification of the Heat Shock Factor 1 gene locus (HSF1) in neuroendocrine prostate cancer patient samples, accompanied by intense nuclear accumulation of Heat Shock Factor 1 protein [1] [10]. This nuclear localization signifies constitutive activation and serves as a robust prognostic indicator of poor outcome. The molecular landscape of neuroendocrine prostate cancer, featuring frequent loss of tumor suppressors Retinoblastoma 1 and Tumor Protein P53, and amplification of MYCN or Aurora Kinase A, creates profound proteotoxic stress. This stress, combined with aberrant oncogenic signaling, drives and sustains Heat Shock Factor 1 activation. Heat Shock Factor 1 then directly supports the neuroendocrine phenotype by maintaining the expression of neuroendocrine markers (e.g., chromogranin A, synaptophysin, neuron-specific enolase) and suppressing epithelial differentiation programs, thereby facilitating lineage plasticity and tumor cell survival under extreme stress [1] [10]. DTHIB demonstrates significant efficacy against neuroendocrine prostate cancer in preclinical models. By directly binding Heat Shock Factor 1 and stimulating its degradation, DTHIB potently inhibits neuroendocrine prostate cancer cell proliferation and induces profound tumor regression in xenograft models, outperforming standard-of-care chemotherapies [1].

Table 2: Genomic Alterations and Heat Shock Factor 1 Activation in Neuroendocrine Prostate Cancer

Molecular FeatureFrequency in NEPC vs. AdenocarcinomaFunctional ConsequenceLink to HSF1 Activation
HSF1 Gene AmplificationSignificantly higher in NEPCIncreased HSF1 protein expressionDirect driver of HSF1 overexpression
Nuclear HSF1 ProteinHighly prevalent in NEPC (>80% of cases)Constitutive transcriptional activityPrognostic biomarker; Driver of NE gene expression
RB1 Loss>60% of NEPC; Rare in treatment-naive PCLineage plasticity, loss of cell cycle controlIncreased proteotoxic stress; EZH2 upregulation
TP53 Loss/Mutation>80% of NEPC; Lower in localized PCGenomic instability, impaired apoptosisIncreased proteotoxic stress; Loss of HSF1 regulators
MYCN/AURKA Amplification~40% of NEPC; ~5% of adenocarcinomaDirect induction of NE differentiationCooperates with HSF1 to suppress AR; Enhances stress

Heat Shock Factor 1 Dependency in Androgen Receptor-Independent Tumorigenesis

Androgen receptor-independent prostate cancer, encompassing neuroendocrine prostate cancer and other aggressive variants, exhibits a fundamental dependency on Heat Shock Factor 1, bypassing the classical androgen receptor axis. While Heat Shock Factor 1 supports androgen receptor stability and function in early-stage disease via chaperone regulation (e.g., Heat Shock Protein 90-dependent androgen receptor folding), its role becomes indispensable in androgen receptor-low or androgen receptor-null contexts [1] [10]. In these settings, Heat Shock Factor 1 maintains critical survival pathways:

  • Chaperone Network Integrity: Sustains expression of Heat Shock Protein 90, Heat Shock Protein 70, and smaller Heat Shock Proteins, stabilizing alternative oncogenic drivers (e.g., Aurora Kinase A, MYC, MYCN) and mutated signaling proteins that replace androgen receptor dependence.
  • Mitochondrial Metabolism: Regulates genes supporting oxidative phosphorylation (e.g., succinate dehydrogenase complex subunits), a key energy pathway in therapy-resistant stem-like cells, including leukemia stem cells and potentially neuroendocrine prostate cancer stem cells [9].
  • Epigenetic Regulator Stabilization: Maintains stability of epigenetic modifiers (e.g., Enhancer of Zeste Homolog 2, Bromodomain-containing protein 4) crucial for neuroendocrine differentiation and lineage plasticity [10].DTHIB effectively targets this androgen receptor-independent vulnerability. It disrupts the Heat Shock Factor 1-chaperone axis, leading to the degradation of key oncoproteins essential for neuroendocrine prostate cancer growth. Furthermore, DTHIB attenuates tumor progression in multiple therapy-resistant prostate cancer models, including castration-resistant prostate cancer and neuroendocrine prostate cancer, by suppressing the global Heat Shock Factor 1 cancer gene signature and inducing proteomic chaos. This positions DTHIB as a promising therapeutic strategy for the most intractable forms of prostate cancer lacking effective treatments [1] [10].

Properties

Product Name

Dthib

IUPAC Name

1-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)urea

Molecular Formula

C13H9ClFN3O3

Molecular Weight

309.68 g/mol

InChI

InChI=1S/C13H9ClFN3O3/c14-11-6-5-10(7-12(11)18(20)21)17-13(19)16-9-3-1-8(15)2-4-9/h1-7H,(H2,16,17,19)

InChI Key

DWVIOMKFHSRQQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.